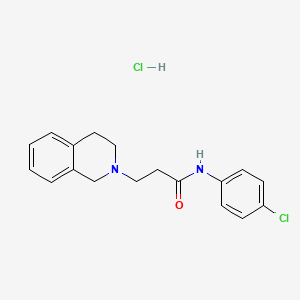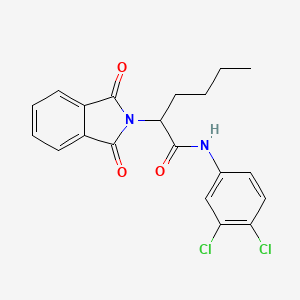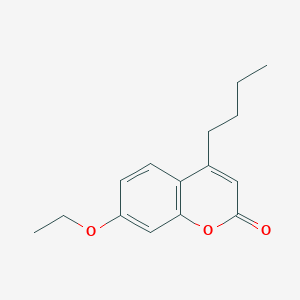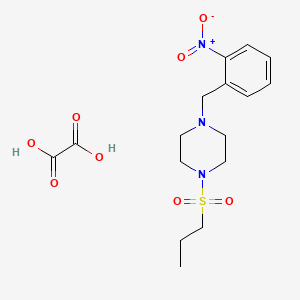
N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. CP-47,497 is often used in scientific research to study the effects of cannabinoids on the brain and body.
Mécanisme D'action
CP-47,497 acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When CP-47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-47,497 has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-47,497 in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of CB1 receptor activation. However, one limitation of using CP-47,497 is its potency, which can make it difficult to accurately dose in experiments. Additionally, CP-47,497 has been shown to have a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on CP-47,497. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects. Another area of research is the study of the long-term effects of CP-47,497 on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of CP-47,497 and other synthetic cannabinoids.
Applications De Recherche Scientifique
CP-47,497 is commonly used in scientific research to study the effects of cannabinoids on the brain and body. It is often used as a reference compound in studies of synthetic cannabinoids, as well as in studies of the endocannabinoid system. CP-47,497 has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O.ClH/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21;/h1-8H,9-13H2,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBZXVEIITTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)

![17-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3946965.png)

![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)
![methyl 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3947001.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3947036.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3947040.png)

